molecular formula C10H11BrN2O B3204071 1-(6-Bromopyridin-2-YL)piperidin-2-one CAS No. 1027512-06-6

1-(6-Bromopyridin-2-YL)piperidin-2-one

Cat. No.: B3204071
CAS No.: 1027512-06-6
M. Wt: 255.11 g/mol
InChI Key: KAPHLBDJDWTCRK-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-YL)piperidin-2-one is a heterocyclic organic compound that features a bromopyridine moiety attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-2-YL)piperidin-2-one typically involves the bromination of pyridine followed by the formation of the piperidinone ring. One common method includes the reaction of 2-bromopyridine with piperidin-2-one under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-2-YL)piperidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted piperidinones .

Scientific Research Applications

1-(6-Bromopyridin-2-YL)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-YL)piperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can participate in binding interactions, while the piperidinone ring may influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Bromopyridin-2-yl)piperidin-4-ol: Similar structure but with a hydroxyl group instead of a ketone.

    2-Amino-6-bromopyridine: Contains an amino group instead of the piperidinone ring.

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: Differently substituted piperidinone ring.

Uniqueness

1-(6-Bromopyridin-2-YL)piperidin-2-one is unique due to its specific combination of the bromopyridine moiety and the piperidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-4-3-5-9(12-8)13-7-2-1-6-10(13)14/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPHLBDJDWTCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276435
Record name 2-Piperidinone, 1-(6-bromo-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027512-06-6
Record name 2-Piperidinone, 1-(6-bromo-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027512-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinone, 1-(6-bromo-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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